molecular formula C10H16 B13832201 (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane CAS No. 33404-67-0

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

Cat. No.: B13832201
CAS No.: 33404-67-0
M. Wt: 136.23 g/mol
InChI Key: NJZUUYADLXBQPA-BDAKNGLRSA-N
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Description

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process is optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
  • 2,5-diazabicyclo[2.2.1]heptane

Uniqueness

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

33404-67-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1

InChI Key

NJZUUYADLXBQPA-BDAKNGLRSA-N

Isomeric SMILES

CC1(C[C@H]2C[C@@H]1CC2=C)C

Canonical SMILES

CC1(CC2CC1CC2=C)C

Origin of Product

United States

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